Benz[a]anthracene-7-methanol-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz[a]anthracene-7-methanol-13C is a stable isotope-labeled compound with the molecular formula C18H13CH14O and a molecular weight of 259.31 . It is a derivative of Benz[a]anthracene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties . The compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz[a]anthracene-7-methanol-13C typically involves the introduction of a 13C isotope into the Benz[a]anthracene-7-methanol molecule. This can be achieved through various synthetic routes, including:
Grignard Reaction: The reaction of Benz[a]anthracene with a Grignard reagent containing the 13C isotope.
Reduction of Benz[a]anthracene-7-carboxylic acid: Using a reducing agent such as lithium aluminum hydride (LiAlH4) in the presence of a 13C-labeled methanol.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Isotope Labeling: Incorporating the 13C isotope into the precursor molecules.
Purification: Using techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benz[a]anthracene-7-methanol-13C undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form Benz[a]anthracene-7-carboxylic acid.
Reduction: The compound can be reduced to form Benz[a]anthracene-7-methanol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products
Oxidation: Benz[a]anthracene-7-carboxylic acid.
Reduction: Benz[a]anthracene-7-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Benz[a]anthracene-7-methanol-13C is used in a wide range of scientific research applications, including:
Chemistry: As a reference material for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: In metabolic studies to trace the pathways of Benz[a]anthracene derivatives in biological systems.
Medicine: In cancer research to study the carcinogenic mechanisms of polycyclic aromatic hydrocarbons.
Environmental Science: As a standard for detecting environmental pollutants in air, water, soil, and food
Mechanism of Action
The mechanism of action of Benz[a]anthracene-7-methanol-13C involves its metabolic activation in biological systems. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects . The primary molecular targets include DNA, where the reactive intermediates form adducts, and proteins involved in cell signaling pathways .
Comparison with Similar Compounds
Benz[a]anthracene-7-methanol-13C is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Similar compounds include:
Benz[a]anthracene: A parent compound without the methanol group.
7,12-Dimethylbenz[a]anthracene: A derivative with additional methyl groups, known for its potent carcinogenic properties.
Benz[a]anthracene-7-carboxylic acid: An oxidized form of Benz[a]anthracene-7-methanol
Properties
IUPAC Name |
benzo[a]anthracen-7-yl(113C)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c20-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11,20H,12H2/i12+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFOOWHDKQMDKI-HNHCFKFXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)[13CH2]O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.